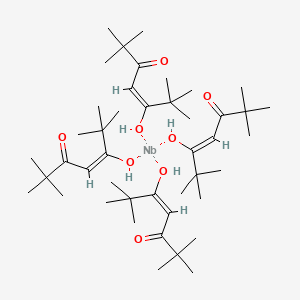
JG-98
説明
(2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride is a useful research compound. Its molecular formula is C24H21Cl2N3OS3 and its molecular weight is 534.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z,5E)-2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療:Hsp70阻害
JG-98は、主に熱ショックタンパク質70(Hsp70)の阻害剤としての役割で知られており、がん疾患に高度に関連しています 。Hsp70レベルは様々な腫瘍で上昇しており、その阻害はがんの発達を抑制することができます。 This compoundは、Hsp70とコシャペロンBag3の相互作用を阻害し、がんの進行に重要なシグナル伝達経路に影響を与えます .
相乗的な薬物組み合わせ
この化合物は、他の薬物と相乗的に作用し、それらの抗がん効果を高めることがわかっています。 例えば、this compoundをプロテアソーム、RNAポリメラーゼ、Akt、RTK阻害剤と組み合わせると、がん治療の有効性を高めることが示されています .
シグナル伝達経路の調節
This compoundは、Bag3依存的な方法(ERK経路など)とBag3非依存的な方法(Aktまたはc-mycなどの経路に影響を与える)の両方で、複数のシグナル伝達経路に影響を与えます。 これは、この化合物が幅広い治療用途の可能性を持っていることを示しています .
マクロファージにおける抗がん活性
がん細胞への直接的な影響に加えて、this compoundは腫瘍関連マクロファージにも影響を与え、これは腫瘍ミクロ環境において重要な役割を果たしています。 これらのマクロファージを標的とすることで、this compoundは腫瘍に対する免疫応答の変更に役立つ可能性があります .
薬物耐性の克服
Hsp90阻害剤は臨床試験に入っていますが、重篤な副作用や薬物耐性などの問題に直面しています。 This compoundは、Hsp70阻害剤として、これらの欠点を克服し、抗がん療法の成功率を高めるためのソリューションを提供する可能性があります .
複数のがん種の標的化
研究によると、this compoundは、乳がんや子宮頸がんの異種移植片など、様々ながんモデルにおいて抗腫瘍活性を示しています。 それは、がん細胞の生存に不可欠なFoxM1などの特定の転写因子を不安定化させることで機能します .
遺伝子発現調節
This compoundの遺伝子発現への影響は、もう1つの興味深い分野です。 ストレスやがんの発達への細胞応答に影響を与える遺伝子の発現を調節することで、this compoundは治療戦略を微調整するために使用できます .
前臨床開発のための予測分析
この化合物が細胞生理に与える影響は、強力な薬物組み合わせを予測するためのアプローチを開発するために使用されてきました。 この予測分析は、前臨床開発中に効果的な治療レジメンを特定するために不可欠です .
作用機序
Target of Action
The primary target of JG-98 is the heat shock protein 70 (Hsp70). Hsp70 is a molecular chaperone that plays important roles in protein homeostasis and cell survival . It has been implicated in cancer, with its levels highly elevated in a variety of tumors . Expression of Hsp70 strongly correlates with tumor grade, metastasis, and poor prognosis, suggesting that it plays a special and broad role in cancer .
Mode of Action
This compound is an allosteric inhibitor of Hsp70 . It binds tightly to a deep pocket that is conserved in members of the Hsp70 family . This binding disrupts Hsp70’s interaction with a co-chaperone Bag3 . Bag3 has been shown to collaborate with Hsp70 in regulating cancer development through multiple pathways .
Biochemical Pathways
This compound affects signaling pathways important for cancer development . Some of these pathways are affected by this compound in a Bag3-dependent manner (e.g., ERK), and some in a Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in mice for tolerability and activity in two xenograft models . .
Result of Action
This compound shows anti-cancer activities affecting both cancer cells and tumor-associated macrophages . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining . Furthermore, this compound destabilizes FoxM1 and relieves suppression of downstream effectors, including p21 and p27 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the negative impact of this compound on cell viability and sarcomere structure could be partially rescued by co-treatment of neonatal rat ventricular myocytes with the autophagy-inducing compound rapamycin . This suggests that the cellular environment and co-treatments can modulate the effects of this compound.
生化学分析
Biochemical Properties
JG-98 disrupts the interaction between Hsp70 and its co-chaperone Bag3 . This disruption affects both cancer cells and tumor-associated macrophages, showing anti-cancer activity . It also affects signaling pathways important for cancer development .
Cellular Effects
This compound has been shown to reduce the proliferation of various cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells . It induces classical apoptosis features, including morphological changes consistent with programmed cell death and positive annexin staining .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This disruption affects signaling pathways in a Bag3-dependent (e.g., ERK) and Bag3-independent manner (e.g., Akt or c-myc), indicating multiple effects of Hsp70 inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor growth in MCF-7 breast cancer and HeLa cervical cancer mouse xenograft models
Metabolic Pathways
Given its role as an Hsp70 inhibitor, it is likely that this compound impacts the protein folding and remodeling processes that Hsp70 is involved in .
Transport and Distribution
Given its role as an Hsp70 inhibitor, it is likely that this compound interacts with the cellular machinery involved in protein folding and remodeling .
Subcellular Localization
It is known that this compound binds to a conserved site on Hsp70, disrupting the Hsp70-Bag3 interaction . This suggests that this compound may localize to areas of the cell where Hsp70 and Bag3 are present.
特性
IUPAC Name |
(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN3OS3.ClH/c1-3-28-21(14-20-27(11-12-30-20)15-16-7-5-4-6-8-16)32-22(23(28)29)24-26(2)18-10-9-17(25)13-19(18)31-24;/h4-14H,3,15H2,1-2H3;1H/q+1;/p-1/b24-22+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPPGWXGMILTRB-HDPAMLMOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C=CS2)CC3=CC=CC=C3)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C=CS2)CC3=CC=CC=C3)/S/C(=C/4\N(C5=C(S4)C=C(C=C5)Cl)C)/C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of JG-98 and how does it interact with it?
A1: this compound targets the Heat Shock Protein 70 (Hsp70) family of molecular chaperones. It binds to an allosteric site on Hsp70, disrupting its interaction with nucleotide-exchange factors (NEFs). [, , ]
Q2: What are the downstream effects of this compound's interaction with Hsp70?
A2: By inhibiting Hsp70, this compound disrupts critical cellular processes that cancer cells rely on for survival and proliferation. This includes:
- Destabilization of oncogenic client proteins: Hsp70 stabilizes various oncogenic proteins. This compound promotes the degradation of these client proteins, including FoxM1, HuR, Akt1, and Raf1. [, , ]
- Induction of apoptosis: this compound has been shown to trigger apoptosis in various cancer cell lines, likely due to the destabilization of pro-survival client proteins. [, , , ]
- Suppression of mitochondrial bioenergetics: Studies in Medullary Thyroid Carcinoma (MTC) cells showed this compound analogs disrupt mitochondrial function, leading to apoptosis and RET downregulation. []
- Modulation of autophagy: In certain cell types, this compound can decrease autophagic flux, potentially impacting protein degradation and cellular homeostasis. [, ]
Q3: Does this compound affect mitochondrial function?
A3: Yes, research suggests this compound analogs, through inhibition of the mitochondrial chaperone mortalin (HSPA9), disrupt mitochondrial bioenergetics, leading to apoptosis in MTC cells. [, ]
Q4: How does this compound impact the stability of the Hsp70 client protein FoxM1?
A4: this compound destabilizes FoxM1, a transcription factor involved in cell cycle regulation, leading to the upregulation of downstream effectors like p21 and p27, which can inhibit cell cycle progression. []
Q5: How does inhibiting Hsp70 with this compound differ from inhibiting Hsp90?
A5: Unlike Hsp90 inhibitors that often lead to compensatory upregulation of Hsp70, this compound does not cause a similar increase in Hsp90 expression. This suggests a potential advantage for this compound in avoiding this compensatory mechanism. []
Q6: How does modifying the structure of this compound affect its activity?
A6: Research on this compound analogs has revealed key structural features influencing activity:
- Benzothiazole substitutions: Analogs with increased hydrophilicity through benzothiazole substitutions showed improved potency and metabolic stability. [, ]
- ClogP value: Lower clogP values, indicating increased hydrophilicity, correlated with better blood-brain barrier penetration and efficacy in reducing phosphorylated tau in a brain slice model. []
Q7: Have any this compound analogs shown improved properties compared to the parent compound?
A7: Yes, several analogs have demonstrated enhanced features:
- JG-231: Exhibited improved microsomal stability and effectively reduced tumor burden in an MDA-MB-231 xenograft model. []
- JG-342: Showed sub-µM LC50s against a panel of myeloma cell lines and a favorable therapeutic index compared to bone marrow stromal cells. []
Q8: What types of in vitro studies have been conducted with this compound?
A8: Numerous in vitro studies have explored this compound's effects on various cancer cell lines, including:
- Cell viability assays (e.g., XTT assay): These assays demonstrate the antiproliferative effects of this compound on cancer cells. [, ]
- Apoptosis assays (e.g., flow cytometry, ELISA): These assays confirm the ability of this compound to induce apoptosis in cancer cells. [, ]
- Western blotting: This technique has been used to assess changes in the expression of Hsp70 client proteins and markers of autophagy upon this compound treatment. [, , ]
Q9: What in vivo models have been used to study this compound?
A9: this compound and its analogs have been investigated in several in vivo models:
- Mouse xenograft models: Studies using xenograft models of breast cancer and MTC have shown that this compound analogs can inhibit tumor growth. [, ]
- Brain slice model: An ex vivo brain slice model demonstrated the ability of an analog with improved blood-brain barrier penetration to reduce phosphorylated tau accumulation. []
Q10: Are there any concerns about the toxicity of this compound?
A10: While this compound exhibits promising anticancer activity, studies have raised concerns regarding potential toxicity:
- Cardiotoxicity: Research suggests this compound can induce apoptosis and disrupt sarcomere structure in cardiomyocytes, highlighting a potential risk for cardiac side effects. [, , ]
- Skeletal muscle toxicity: Similar to its effects on cardiomyocytes, this compound has also been shown to induce apoptosis and reduce autophagy in skeletal muscle cells. []
Q11: Are there any strategies to improve the delivery of this compound to specific targets?
A11: Research into improving this compound delivery is ongoing. One approach focuses on synthesizing analogs with enhanced pharmacokinetic properties, such as improved metabolic stability and tissue penetration. [, ]
Q12: Have any biomarkers been identified to predict the efficacy of this compound?
A12: While specific biomarkers for this compound efficacy are still under investigation, some studies suggest a correlation between Hsp70 expression levels and sensitivity to this compound. []
Q13: Are there any alternative compounds or strategies being explored that target similar pathways as this compound?
A13: Yes, researchers are investigating various alternative approaches, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Hydroxymethyl)-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,7-dihydropteridine-2,4-dione](/img/structure/B1514090.png)
![1-(2-((1R,3S,5R)-3-((2-Fluoro-3-(trifluoromethoxy)phenyl)carbamoyl)-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxamide benzoate](/img/structure/B1514093.png)



![[3,4-Diacetyloxy-5-azido-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1514120.png)

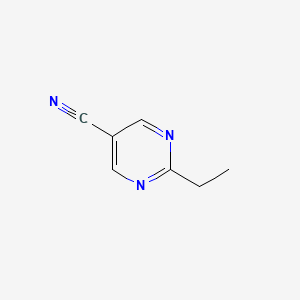
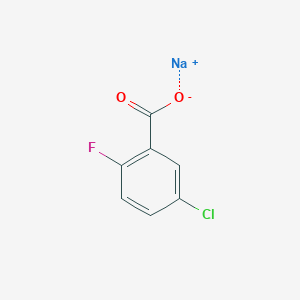
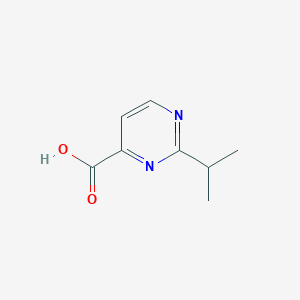
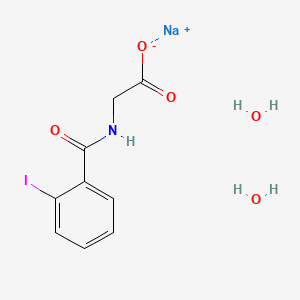
![Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B1514175.png)
